molecular formula C18H14FN3O2S B2379205 N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921790-08-1

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2379205
CAS No.: 921790-08-1
M. Wt: 355.39
InChI Key: GWUYOGVFXXEHLB-UHFFFAOYSA-N
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Description

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-fluoroaniline with thiazole-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-((2-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
  • N-(4-(2-((2-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
  • N-(4-(2-((2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Uniqueness

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to other similar compounds. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a more effective therapeutic agent .

Properties

IUPAC Name

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-14-8-4-5-9-15(14)21-16(23)10-13-11-25-18(20-13)22-17(24)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUYOGVFXXEHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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